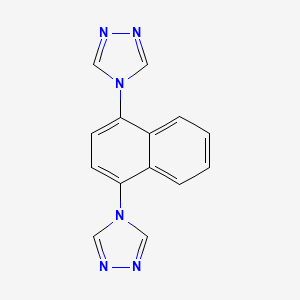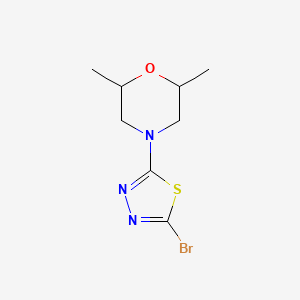
5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid is a complex organic compound that belongs to the class of coordination polymers. These compounds are known for their unique opto-electronic properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid typically involves solvothermal reactions. This method uses high temperatures and pressures to facilitate the reaction between the aromatic linker and metal salts. For instance, the reaction of flexible aromatic linker bis(3,5-dicarboxyphenyl)terephthalamide with dysprosium and samarium salts yields metal-organic frameworks . The reaction conditions often include the use of solvents like N-methyl pyrrolidone and dimethylformamide, and the process is carried out under hydrothermal conditions .
Analyse Des Réactions Chimiques
5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal salts, organic solvents, and catalysts. The major products formed from these reactions are coordination polymers with unique structural and functional properties .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used to create coordination polymers that exhibit unique opto-electronic properties, making them suitable for applications in sensing and photocatalysis . In biology and medicine, these coordination polymers can be used as fluorescent probes for detecting trace amounts of metal ions like Fe2+ and Fe3+ . In industry, they are used in the photodecomposition of antibiotics and other pollutants .
Mécanisme D'action
The mechanism of action of 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid involves the formation of coordination polymers through the interaction of the aromatic linker with metal ions. These interactions result in the formation of extended hydrogen bonding and π⋯π stacking interaction-assisted networks, which contribute to the compound’s unique properties .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-((3,5-Dicarboxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)isophthalic acid include other coordination polymers like 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid-appended Mn(ii) coordination polymers and lanthanide-based bis(3,5-dicarboxyphenyl)terephthalamide metal-organic frameworks . These compounds share similar structural features and applications but differ in their specific metal ions and reaction conditions, which can lead to variations in their properties and applications.
Propriétés
Formule moléculaire |
C19H13N3O9 |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
5-[4-[(3,5-dicarboxyphenoxy)methyl]triazol-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H13N3O9/c23-16(24)9-1-10(17(25)26)4-14(3-9)22-7-13(20-21-22)8-31-15-5-11(18(27)28)2-12(6-15)19(29)30/h1-7H,8H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
Clé InChI |
JFTPWADYBYDXAY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)N2C=C(N=N2)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)

![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)

![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)
![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![5-(4-fluorophenyl)-2-isopropyl-1-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-N,4-diphenylpyrrole-3-carboxamide](/img/structure/B15156525.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B15156526.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)


![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)

